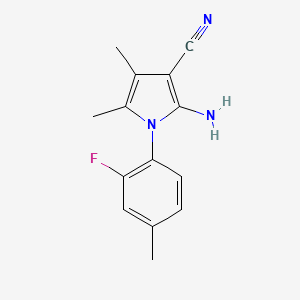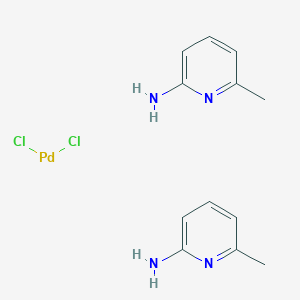
6-Methylpyridin-2-amine,palladium(2+),dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridin-2-amine, palladium(2+), dichloride is a coordination compound that combines 6-methylpyridin-2-amine with palladium dichloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylpyridin-2-amine, palladium(2+), dichloride typically involves the reaction of 6-methylpyridin-2-amine with palladium dichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpyridin-2-amine, palladium(2+), dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.
Reduction: Reduction reactions can convert the palladium(2+) to palladium(0), which is often used in catalytic cycles.
Substitution: The ligand (6-methylpyridin-2-amine) can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium, while reduction may produce palladium(0) complexes.
Applications De Recherche Scientifique
6-Methylpyridin-2-amine, palladium(2+), dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 6-methylpyridin-2-amine, palladium(2+), dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation of bonds and the formation of new ones. The 6-methylpyridin-2-amine ligand stabilizes the palladium center and can influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyridine: This compound is similar in structure but lacks the palladium center, making it less effective as a catalyst.
Palladium(2+) chloride: While it contains the palladium center, it lacks the stabilizing ligand, which can affect its reactivity and selectivity.
Other palladium complexes: Various palladium complexes with different ligands can be compared, each offering unique properties and applications.
Uniqueness
6-Methylpyridin-2-amine, palladium(2+), dichloride is unique due to the combination of the 6-methylpyridin-2-amine ligand and palladium dichloride. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in catalysis and organic synthesis.
Propriétés
Formule moléculaire |
C12H16Cl2N4Pd |
|---|---|
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
dichloropalladium;6-methylpyridin-2-amine |
InChI |
InChI=1S/2C6H8N2.2ClH.Pd/c2*1-5-3-2-4-6(7)8-5;;;/h2*2-4H,1H3,(H2,7,8);2*1H;/q;;;;+2/p-2 |
Clé InChI |
GNSZQMYQZOLCRB-UHFFFAOYSA-L |
SMILES canonique |
CC1=NC(=CC=C1)N.CC1=NC(=CC=C1)N.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


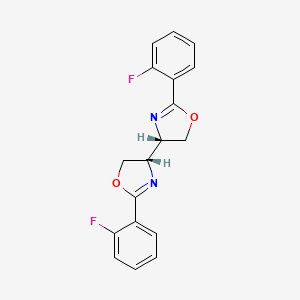
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
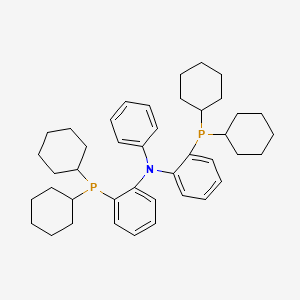

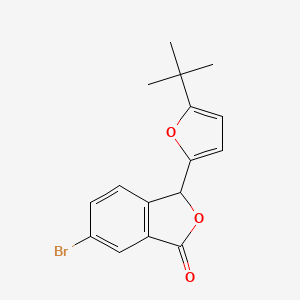
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
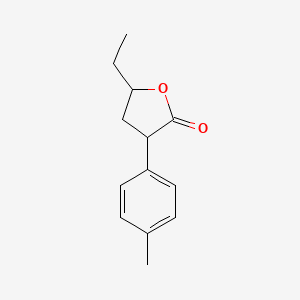

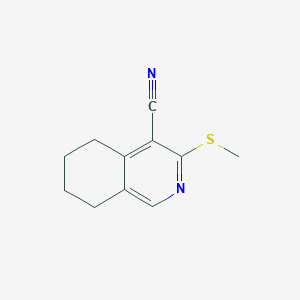
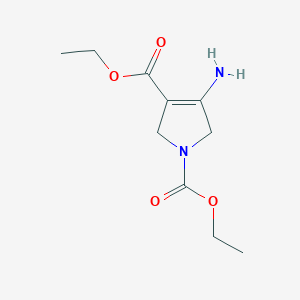
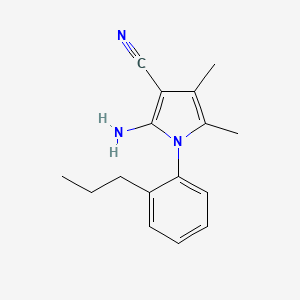
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
